molecular formula C8H14N2O B13997353 5-Cyclopentylpyrazolidin-3-one CAS No. 1246765-22-9

5-Cyclopentylpyrazolidin-3-one

Cat. No.: B13997353
CAS No.: 1246765-22-9
M. Wt: 154.21 g/mol
InChI Key: WFMWIYMCLOLEQT-UHFFFAOYSA-N
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Description

5-Cyclopentylpyrazolidin-3-one is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is a pyrazolidinone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Cyclopentylpyrazolidin-3-one involves several synthetic routes. One common method includes the reaction of cyclopentylamine with ethyl acetoacetate, followed by cyclization to form the pyrazolidinone ring . Another method involves the use of cyclopentanone and hydrazine hydrate under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinones and pyrazolones, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

5-Cyclopentylpyrazolidin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopentylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrazolidin-3-one
  • 5-Phenylpyrazolidin-3-one
  • 5-Benzylpyrazolidin-3-one

Uniqueness

5-Cyclopentylpyrazolidin-3-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other pyrazolidinone derivatives.

Properties

CAS No.

1246765-22-9

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-cyclopentylpyrazolidin-3-one

InChI

InChI=1S/C8H14N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

WFMWIYMCLOLEQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(=O)NN2

Origin of Product

United States

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